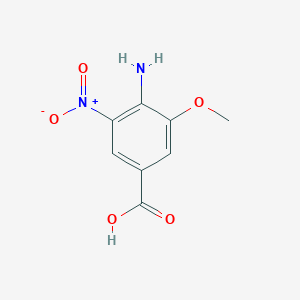

4-Amino-3-methoxy-5-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-3-methoxy-5-nitrobenzoic acid is a chemical compound with the CAS Number: 1260657-84-8 . It has a molecular weight of 212.16 and is a powder in physical form . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H8N2O5/c1-15-6-3-4 (8 (11)12)2-5 (7 (6)9)10 (13)14/h2-3H,9H2,1H3, (H,11,12) . This compound has been found in a triclinic crystal form, which is different from the known monoclinic crystals . The H-bonded layers are incorporated into the crystal structure by π•••π interactions . Physical and Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 212.16 . The storage temperature is room temperature .Scientific Research Applications

Conjugation with Nitroxyl Radicals for New Pharmacological Agents

Nitrobenzoic acid derivatives, by conjugation with nitroxyl radicals, have shown potential in creating new pharmacological agents. The synthesis and investigation of these "hybrid" compounds, containing nitroxyl radical fragments, demonstrate modified or enhanced biological activities. Such activities include increased biological activity, modified therapeutic effects, decreased toxicity, or increased selective cytotoxicity. This approach has been applied across various classes of natural compounds, including amino acids, indicating a broad potential for creating advanced drugs with improved properties (Grigor’ev, Tkacheva, & Morozov, 2014).

Pharmacological Activities of Related Compounds

Gallic acid, another phenolic compound, has been extensively studied for its powerful anti-inflammatory properties. Such research elucidates the potential pharmacological activities of similar compounds, including 4-Amino-3-methoxy-5-nitrobenzoic acid, in treating inflammation-related diseases. The exploration of gallic acid's chemical characteristics, pharmacokinetics, and toxicity sheds light on the wider implications for the pharmacological utilization of related benzoic acid derivatives (Bai et al., 2020).

Advanced Oxidation Processes

Studies on the degradation processes of pharmaceuticals like nitisinone reveal insights into the stability and degradation pathways of nitrobenzoic acid derivatives. Such research underscores the importance of understanding the chemical stability and potential environmental impact of these compounds. By identifying degradation products and evaluating their stability, these studies contribute to a better understanding of the risks and benefits associated with the use of nitrobenzoic acid derivatives in medicinal applications (Barchańska et al., 2019).

Environmental Implications

The occurrence, fate, and behavior of parabens in aquatic environments highlight the environmental persistence and biodegradation of benzoic acid derivatives. By examining the environmental impact of parabens, used as preservatives in various products, insights can be gained into the ecological footprint of structurally related compounds like this compound. Understanding the biodegradation pathways and environmental stability of these compounds is crucial for assessing their environmental safety (Haman et al., 2015).

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character might influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Future research directions include an investigation of its biochemical and physiological effects, as well as its potential applications in drug development .

Biochemical Analysis

Biochemical Properties

The nitro group in 4-Amino-3-methoxy-5-nitrobenzoic acid, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . The polar character of the nitro group results in lower volatility of nitro compounds .

Molecular Mechanism

The nitro group in this compound can participate in various reactions. For instance, nitro compounds can be prepared by the direct substitution of hydrocarbons with nitric acid . They can also undergo displacement reactions with nitrite ions , and oxidation of primary amines .

Properties

IUPAC Name |

4-amino-3-methoxy-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-15-6-3-4(8(11)12)2-5(7(6)9)10(13)14/h2-3H,9H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWXHFVCOCMQAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2966192.png)

![methyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2966195.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2966197.png)

![2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B2966201.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide](/img/structure/B2966203.png)

![N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2966209.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2966210.png)

![N-cyclohexyl-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2966213.png)